![molecular formula C17H22N2 B14235290 1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N'-(phenylmethyl)- CAS No. 627519-04-4](/img/structure/B14235290.png)
1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N'-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- is an organic compound with the molecular formula C17H22N2. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by benzyl and 4-methylbenzyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- typically involves the reaction of ethylenediamine with benzyl chloride and 4-methylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl and 4-methylbenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethylenediamine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential use in drug design and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its structural features allow it to interact with biological membranes and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, N-(phenylmethyl)-: A similar compound where only one hydrogen atom on the nitrogen is replaced by a benzyl group.
1,2-Ethanediamine, N-methyl-: A derivative where one hydrogen atom on the nitrogen is replaced by a methyl group.
1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: A compound where both hydrogen atoms on the nitrogen are replaced by benzyl groups.
Uniqueness
1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N’-(phenylmethyl)- is unique due to the presence of both benzyl and 4-methylbenzyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
627519-04-4 |
|---|---|
Molekularformel |
C17H22N2 |
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
N-benzyl-N'-[(4-methylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C17H22N2/c1-15-7-9-17(10-8-15)14-19-12-11-18-13-16-5-3-2-4-6-16/h2-10,18-19H,11-14H2,1H3 |
InChI-Schlüssel |
YSCGRFIKSDUJOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


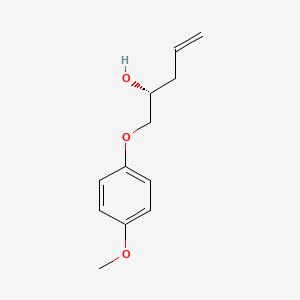
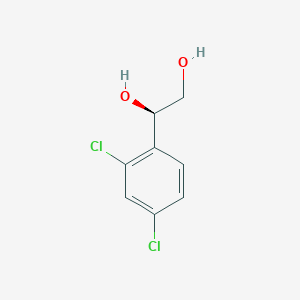


![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)
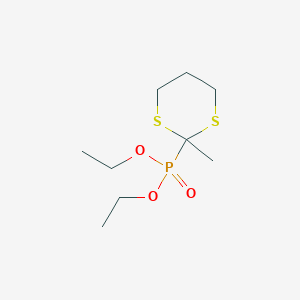
![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)
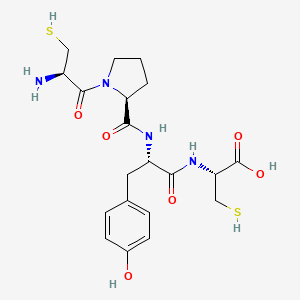
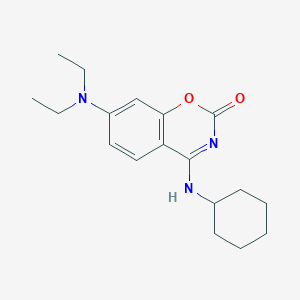

![1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14235257.png)
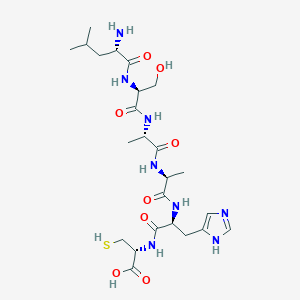
![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)
![N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine](/img/structure/B14235283.png)
